

Application Note: High-Purity Recrystallization of (1R)-1-phenylpentan-1-amine HCl

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Compound of Interest

Compound Name:	(1R)-1-phenylpentan-1-amine hydrochloride
CAS No.:	529512-07-0
Cat. No.:	B1491769

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Abstract & Scope

(1R)-1-phenylpentan-1-amine HCl (C₁₁H₁₇N[1]·HCl) is a chiral primary amine salt often used as a resolving agent, a chiral auxiliary, or a pharmaceutical intermediate. While commercial synthesis often yields the compound with high enantiomeric excess (ee), chemical impurities (such as unreacted ketones or reductive amination byproducts) and trace enantiomeric impurities can compromise downstream applications.

This guide details two robust recrystallization protocols:

- Method A (Bi-Phasic): A solvent/anti-solvent system for maximum recovery and chemical purification.
- Method B (Single-Solvent): A thermal gradient method for removing inorganic salts and improving crystal habit.

Physicochemical Profile

Understanding the solute-solvent interaction is critical for designing the crystallization lattice.

Property	Data / Characteristic
IUPAC Name	(1R)-1-phenylpentan-1-amine hydrochloride
Molecular Formula	C ₁₁ H ₁₇ N[2] · HCl
Molecular Weight	199.72 g/mol
Physical State	White to off-white crystalline solid
Solubility (High)	Water, Methanol, Ethanol, DMSO
Solubility (Moderate)	Isopropanol (IPA), Chloroform
Solubility (Low/Insoluble)	Diethyl Ether, Hexanes, Ethyl Acetate, Toluene
Hygroscopicity	Moderate (Store in desiccator)

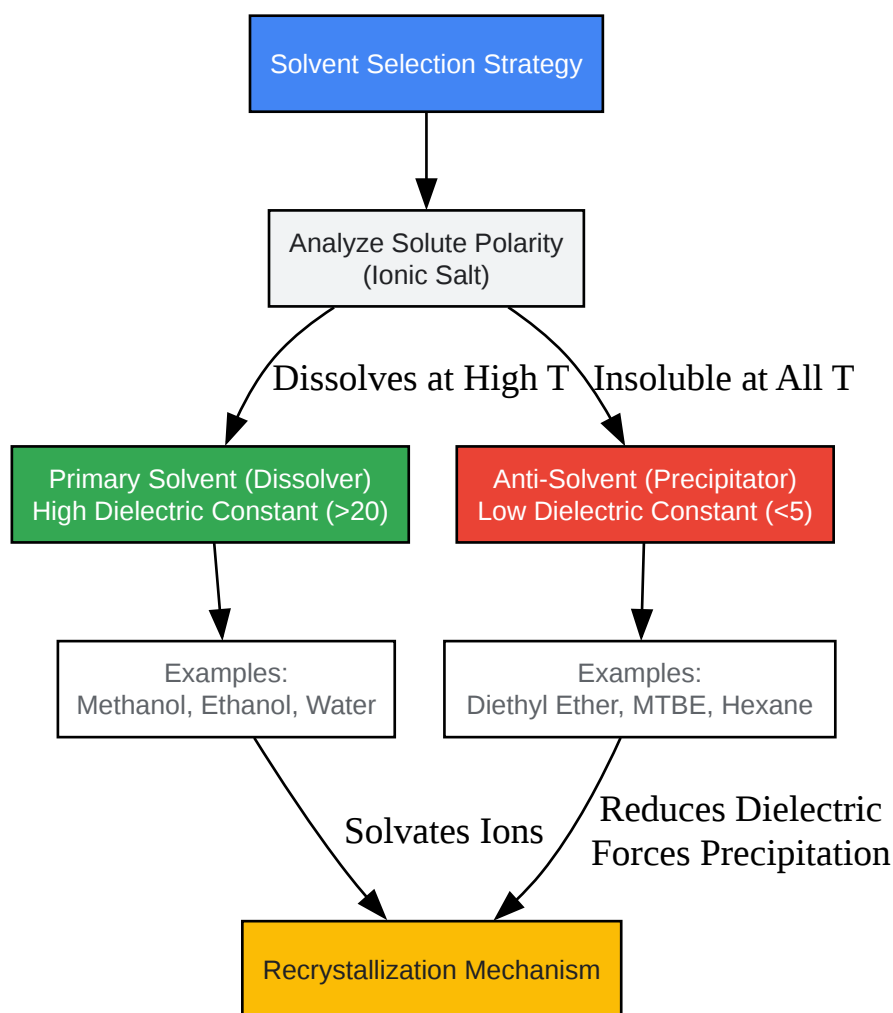
Pre-Crystallization Assessment

Before initiating recrystallization, characterize the crude material to select the optimal method. [3]

- Chemical Purity < 95%: Use Method A (Solvent/Anti-solvent) to reject non-polar organic impurities.
- Chemical Purity > 98% (but low ee): Use Method B (Single Solvent) with slow cooling to leverage thermodynamic control for enantiomeric enrichment.
- Colored Impurities: Requires an activated carbon filtration step (integrated below).

Solubility Logic Diagram

The following decision tree illustrates the solvent selection logic based on polarity and dielectric constants.



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Figure 1: Solubility logic for ionic amine salts. The primary solvent must break the ionic lattice; the anti-solvent reduces solvation energy to force crystallization.

Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization (Ethanol/Ether)

Best for: Removing non-polar organic impurities and maximizing yield. Safety: Diethyl ether is extremely flammable. Use a spark-proof hood.

Materials:

- Crude (1R)-1-phenylpentan-1-amine HCl
- Solvent: Absolute Ethanol (EtOH)
- Anti-Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
- Activated Carbon (optional)

Step-by-Step Procedure:

- Dissolution:
 - Place crude solid in an Erlenmeyer flask.
 - Add minimum boiling Ethanol dropwise with constant stirring.
 - Target: Just enough solvent to dissolve the solid at boiling point (approx. 3-5 mL per gram).
 - Note: If the solution is colored, add 1-2% w/w activated carbon and boil for 2 minutes.
- Hot Filtration:
 - While keeping the solution near boiling, filter through a pre-warmed glass funnel with a fluted filter paper (or a celite pad) to remove carbon and insoluble particulates.
 - Collect filtrate in a clean, warm flask.
- Nucleation & Anti-Solvent Addition:
 - Allow the filtrate to cool slightly (to ~40-50°C).
 - Add Diethyl Ether dropwise.
 - Observation: A transient cloudiness will appear and redissolve.^{[4][5]} Continue adding until a faint, persistent turbidity (cloudiness) remains.^[5]
 - Add 2-3 drops of Ethanol to clear the solution (making it just saturated).

- Crystallization:
 - Cover the flask and allow it to cool to room temperature undisturbed (approx. 2 hours).
 - Transfer to a refrigerator (4°C) for 4 hours, then to a freezer (-20°C) for maximum yield.
- Collection:
 - Filter the white crystals using vacuum filtration (Buchner funnel).
 - Wash the cake with cold (0°C) Ethanol:Ether (1:3 ratio).
 - Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Single-Solvent Recrystallization (Isopropanol)

Best for: Enantiomeric enrichment and obtaining high-quality crystal habit for X-ray diffraction.

Materials:

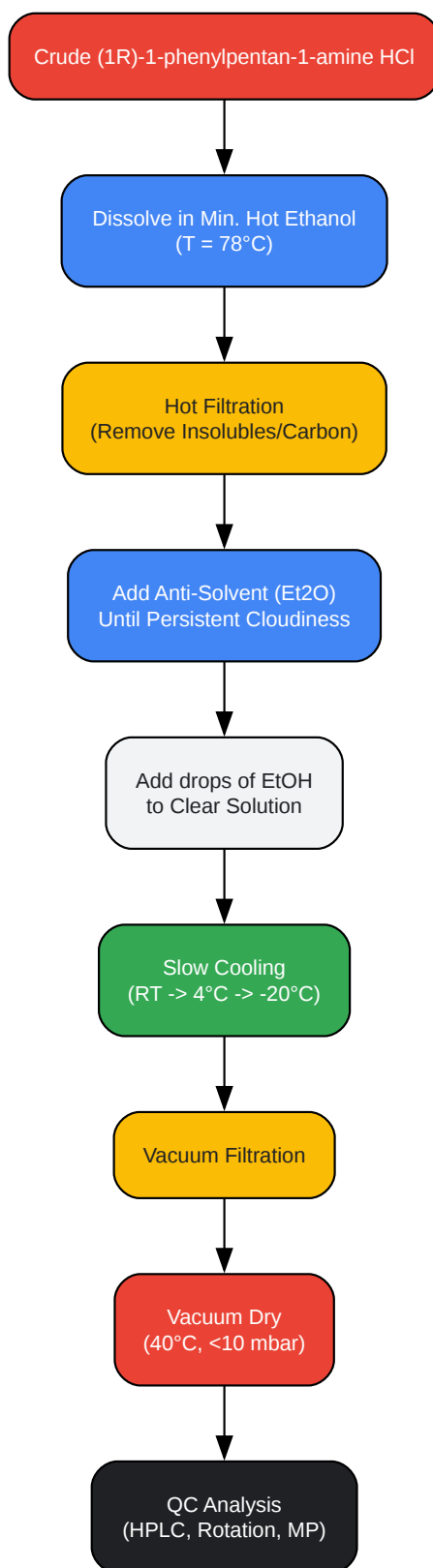
- Crude (1R)-1-phenylpentan-1-amine HCl
- Solvent: Isopropanol (IPA)

Step-by-Step Procedure:

- Saturation:
 - Suspend crude solid in IPA (approx. 10 mL per gram).
 - Heat to reflux (82°C). If solid remains, add more IPA in small aliquots until dissolved.
- Slow Cooling (Thermodynamic Control):
 - Remove from heat and place the flask on a cork ring or wrap in a towel to insulate.
 - Allow to cool to room temperature very slowly (over 4-6 hours).

- Mechanism:[5][6][7] Slow cooling favors the growth of the major enantiomer lattice and excludes impurities/minor enantiomer.
- Harvesting:
 - Cool to 0°C in an ice bath.
 - Filter and wash with cold IPA.

Process Workflow Diagram



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Figure 2: Operational workflow for Method A (Solvent/Anti-Solvent).

Analytical Validation & Quality Control

To ensure the protocol's success, the final product must be validated against the following criteria.

A. Enantiomeric Purity (Chiral HPLC)

- Column: Chiralcel OD-H or AD-H (Daicel).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV @ 254 nm.
- Requirement: > 99.5% ee.

B. Specific Optical Rotation () [9]

- Instrument: Polarimeter (Sodium D line, 589 nm).
- Concentration: 1.0 g/100 mL (c=1) in Ethanol or Methanol.
- Temperature: 20°C or 25°C.
- Reference: Compare against the Certificate of Analysis (CoA) of the starting material or literature standard.
 - Note: The free base (R)-
-methylbenzylamine has

(neat). [8] The HCl salt of the pentyl analog will differ; establish a baseline with a known pure standard.

C. Melting Point [5][10]

- Method: Capillary tube, 1°C/min ramp.
- Target: Sharp melting range (< 2°C range indicates high purity).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oiling Out	Solution cooled too fast or anti-solvent added too quickly.	Re-heat to dissolve oil. Add more Ethanol. Cool more slowly with vigorous stirring. Scratch glass to induce nucleation.
No Crystals	Solution not saturated (too much solvent).[5]	Evaporate 20-30% of solvent volume using a rotary evaporator or gentle boiling, then re-cool.
Low Yield	Product too soluble in solvent mixture.	Increase the ratio of Anti-Solvent (Ether) or cool to lower temperature (-20°C).
Low ee	Racemic compound co-crystallized.	Recrystallize again using Method B (Thermodynamic control). Harvest only the first crop of crystals.

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